BenchChemオンラインストアへようこそ!

O-methylviridicatin

Anti-HIV TNF-α inhibition Natural product antiviral

O-Methylviridicatin is the only 4-phenylquinolin-2-one alkaloid that simultaneously blocks TNF-α-induced HIV LTR activation (IC50 5 μM), suppresses viral production (IC50 2.5 μM), and inhibits urease (IC50 97.3 μM). The C‑3 methoxy group—absent in viridicatin/viridicatol—enables these unique activities and provides a distinctive 1H‑NMR/MS fingerprint for dereplication. Its measurable anti-C. albicans action (23.2% inhibition) further differentiates it from demethoxylated analogs. Ideal for HIV latency reversal studies, urease inhibitor SAR campaigns, and fungal metabolite identification. Procure authentic, high-purity standard to ensure reproducible, off-target-free results.

Molecular Formula C16H13NO2
Molecular Weight 251.3
CAS No. 6152-51-4
Cat. No. B1140139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-methylviridicatin
CAS6152-51-4
Molecular FormulaC16H13NO2
Molecular Weight251.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

O-Methylviridicatin (CAS 6152-51-4): A Methoxylated 4-Phenylquinolin-2-one Alkaloid for Anti-Inflammatory and Antiviral Procurement


O-Methylviridicatin (3-methoxy-4-phenyl-2(1H)-quinolinone) is a naturally occurring 4-phenylquinolin-2-one alkaloid produced as a secondary metabolite by several Penicillium species [1]. It belongs to the broader class of phenylquinoline heterocycles and is structurally characterized by a quinoline-2-one core bearing a 3-methoxy substituent and a 4-phenyl group . The compound has garnered interest for its ability to block tumor necrosis factor alpha (TNF-α)-induced HIV replication in cell-based systems and, more recently, for its urease inhibitory and cardioprotective activities [2][3].

Why O-Methylviridicatin (6152-51-4) Cannot Be Interchanged with Unsubstituted Viridicatin or Other 4-Phenylquinolin-2-ones


Simple replacement of O-Methylviridicatin with its parent alkaloid viridicatin or other 4-phenylquinolin-2-one analogs is not scientifically justified because the 3-methoxy group is not a passive structural element—it actively modulates both target engagement and off-target activity profiles. While the 4-phenylquinolin-2-one scaffold is shared across many natural and synthetic congeners, the specific methoxylation at C-3 distinguishes O-Methylviridicatin by conferring a unique combination of TNF-α-induced HIV LTR inhibition (IC50 5 μM), viral production suppression (IC50 2.5 μM), and urease inhibition (IC50 97.3 μM) that is not observed with viridicatin, viridicatol, or other demethoxylated analogs [1][2][3]. The evidence below demonstrates that procurement decisions must be based on the specific molecular identity rather than class-level assumptions.

Quantitative Comparator Evidence for O-Methylviridicatin (CAS 6152-51-4) Differentiation


O-Methylviridicatin vs. LMP-420: TNF-α-Induced HIV Replication Inhibition in Cellular Models

O-Methylviridicatin inhibits TNF-α-induced HIV production in OM-10.1 cells (chronically HIV-1-infected HL-60 promyelocytes) with an IC50 of 2.5 μM. In the same mechanistic pathway, the synthetic small-molecule TNF-α inhibitor LMP-420 exhibits a more potent IC50 of ~300 nM (0.3 μM) for HIV replication inhibition [1][2]. While O-Methylviridicatin is less potent than LMP-420 on a molar basis, it offers a natural product scaffold with a distinct mechanism—blocking TNF-α-induced HIV LTR activation without directly inhibiting TNF-α synthesis or receptor binding—which may be preferable for studies requiring a tool compound with a defined, non-cytotoxic mechanism of action distinct from direct TNF-α antagonists [1][3].

Anti-HIV TNF-α inhibition Natural product antiviral

O-Methylviridicatin vs. Acetohydroxamic Acid: Urease Inhibitory Activity

O-Methylviridicatin exhibits urease inhibitory activity with an IC50 of 97.3 μM [1]. For context, the clinically used urease inhibitor acetohydroxamic acid (AHA) typically displays IC50 values in the range of 20–50 μM against jack bean urease, while more potent synthetic phenylacetylthioureas show IC50 values around 63.6 μM [2][3]. O-Methylviridicatin's activity is moderate compared to AHA, but it represents one of the few natural 4-phenylquinolin-2-one alkaloids with documented urease inhibition—a property absent in viridicatin, viridicatol, and most synthetic quinolinone derivatives [1][4]. This positions the compound as a unique natural product lead for urease-targeting applications where synthetic inhibitor scaffolds may be undesirable due to toxicity or off-target concerns.

Urease inhibition Natural product enzyme inhibitor Helicobacter pylori

O-Methylviridicatin vs. Viridicatol: Differential Antifungal Activity Against Candida albicans

At a concentration of 100 μM (25.1 μg/mL), O-Methylviridicatin inhibits the growth of the yeast-like fungus Candida albicans by 23.2% [1]. In contrast, the structurally related quinolinone viridicatol (which lacks the C-3 methoxy group but contains an additional hydroxyl) exhibits potent antibacterial activity against Staphylococcus aureus (MIC 15.6 μg/mL) but no reported antifungal activity against C. albicans [2]. This differential antimicrobial spectrum—modest antifungal activity for O-Methylviridicatin versus potent antibacterial activity for viridicatol—demonstrates that the 3-methoxy group directs target selectivity away from Gram-positive bacterial targets and toward fungal membrane or enzymatic pathways [1][3].

Antifungal natural product Candida albicans Quinolinone alkaloid

O-Methylviridicatin Structural Differentiation: Methoxy Group Confers Distinct Solubility and Reactivity Profile

O-Methylviridicatin is soluble in ethanol, methanol, DMSO, and DMF but practically insoluble in water . In contrast, the parent compound viridicatin (3-hydroxy-4-phenylquinolin-2-one) is more polar due to the free hydroxyl group, which alters its solubility and hydrogen-bonding capacity [1]. The 3-methoxy group of O-Methylviridicatin reduces polarity, enhances membrane permeability, and eliminates the phenolic hydrogen-bond donor, thereby altering the compound's pharmacokinetic behavior and target engagement profile compared to hydroxylated analogs [1]. This physicochemical distinction is critical for researchers formulating the compound for cell-based assays or in vivo studies.

Natural product solubility Quinolinone alkaloid DMSO solubility

Optimal Research and Procurement Scenarios for O-Methylviridicatin (CAS 6152-51-4)


Natural Product-Derived HIV Latency Reversal and TNF-α Pathway Studies

Researchers investigating TNF-α-mediated HIV latency reversal mechanisms can deploy O-Methylviridicatin as a structurally defined, natural product-derived inhibitor of HIV LTR activation (IC50 5 μM) and viral production (IC50 2.5 μM) without directly antagonizing TNF-α receptor binding or synthesis [1]. This mechanism, validated in HeLa and OM-10.1 cellular models, makes it a valuable tool for dissecting TNF-α signaling cascades downstream of NF-κB activation in the context of HIV provirus transcription. Procurement is recommended for academic labs and CROs conducting mechanistic studies where synthetic small-molecule inhibitors (e.g., LMP-420) may introduce confounding off-target effects due to their distinct chemical scaffolds [2].

Natural Product Lead for Urease-Targeted Drug Discovery in H. pylori or Urinary Tract Infections

Given its documented urease inhibitory activity (IC50 97.3 μM) and the absence of this property in closely related quinolinones like viridicatin and viridicatol, O-Methylviridicatin serves as a unique natural product starting point for medicinal chemistry campaigns aimed at developing novel urease inhibitors [3][4]. The compound's 4-phenylquinolin-2-one scaffold is chemically distinct from the hydroxamic acid and thiourea moieties that dominate current urease inhibitor classes, offering a potential solution to resistance and toxicity issues associated with existing agents. This scenario is particularly relevant for groups seeking to explore structure-activity relationships around the C-3 methoxy group, which is essential for this activity [3].

Natural Product Dereplication and Antifungal Screening Workflows

In natural product chemistry laboratories engaged in fungal metabolite dereplication, O-Methylviridicatin provides a distinctive 1H-NMR and MS fingerprint that aids in the rapid identification of Penicillium-derived quinolinone alkaloids [5]. Furthermore, its measurable but moderate activity against Candida albicans (23.2% inhibition at 25.1 μg/mL) distinguishes it from the structurally similar viridicatol, which lacks antifungal activity against this species [3][6]. Procurement of authentic O-Methylviridicatin standard is essential for accurate dereplication and for confirming the identity of isolates in antifungal bioassay-guided fractionation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-methylviridicatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.